molecular formula C22H18ClFN2O2S B284877 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Numéro de catalogue: B284877
Poids moléculaire: 428.9 g/mol
Clé InChI: QGBFSIZKIKUXIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mécanisme D'action

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a selective inhibitor of JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of cytokine receptors. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways and the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma in patients with rheumatoid arthritis and psoriasis. It also reduces the number of activated T-cells and B-cells, which are involved in the immune response. This compound has a half-life of approximately 8 hours and is metabolized in the liver.

Avantages Et Limitations Des Expériences En Laboratoire

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for JAK3, which reduces the potential for off-target effects. However, this compound has some limitations. It is not a reversible inhibitor, which makes it difficult to study the kinetics of JAK3 inhibition. In addition, it is not effective in inhibiting other JAK family members, which limits its potential use in other diseases.

Orientations Futures

There are several future directions for research on 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of this compound on the immune system. Finally, the potential use of this compound in combination with other therapeutic agents for the treatment of autoimmune diseases should be explored.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of JAK3 that has shown promise as a therapeutic agent for autoimmune diseases. Its selective inhibition of JAK3 reduces inflammation and the symptoms of autoimmune diseases. While it has several advantages for lab experiments, it also has limitations that should be addressed in future research. Overall, this compound represents an important area of research for the development of new treatments for autoimmune diseases.

Méthodes De Synthèse

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a thienopyrimidinone core followed by the introduction of the 2-chloro-6-fluorobenzyl and 4-propoxyphenyl substituents. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. In addition, this compound has been investigated for its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.

Propriétés

Formule moléculaire

C22H18ClFN2O2S

Poids moléculaire

428.9 g/mol

Nom IUPAC

3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H18ClFN2O2S/c1-2-10-28-15-8-6-14(7-9-15)17-12-29-21-20(17)22(27)26(13-25-21)11-16-18(23)4-3-5-19(16)24/h3-9,12-13H,2,10-11H2,1H3

Clé InChI

QGBFSIZKIKUXIT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F

SMILES canonique

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.